
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide, also known as CCMS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide-based inhibitor that has been studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of client proteins. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide in vivo to determine its potential as a cancer therapeutic. Additionally, the development of more soluble analogs of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide may improve its efficacy and make it a more viable therapeutic option. Finally, the combination of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide with other cancer therapeutics may enhance its anticancer activity and reduce the likelihood of resistance.
In conclusion, 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is a promising compound that has shown potent anticancer activity in scientific research. Its inhibition of Hsp90 makes it a promising candidate for further development as a cancer therapeutic. Further research is needed to optimize its synthesis, investigate its pharmacokinetics and pharmacodynamics, and develop more soluble analogs.
Synthesis Methods
The synthesis of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the reaction of 2-cyano-3-methylbenzenesulfonamide with 2-bromo-5-cyanopyridine in the presence of a base. The product obtained is then purified by column chromatography to obtain 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide in high yield and purity.
Scientific Research Applications
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various signaling pathways that are important for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
properties
IUPAC Name |
6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPHTANORHNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2902407.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide](/img/structure/B2902412.png)
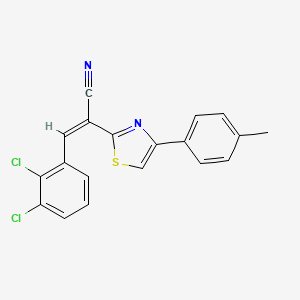
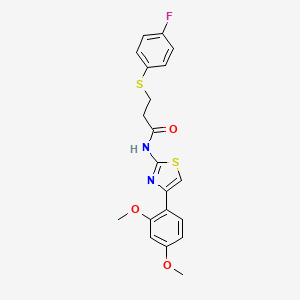
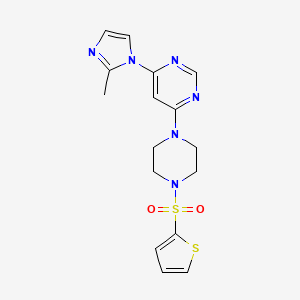
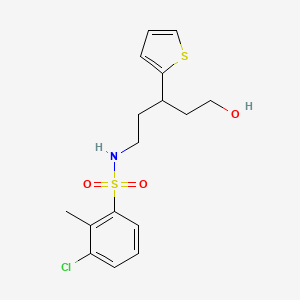
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)
![7-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902421.png)
![(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B2902423.png)
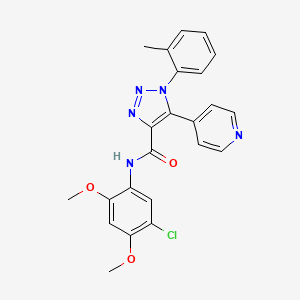
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide](/img/structure/B2902425.png)
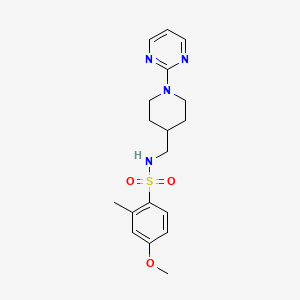
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
